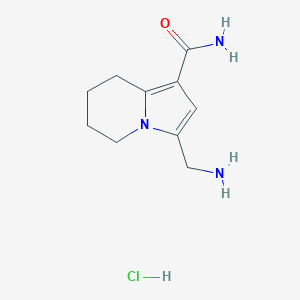
(Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety linked to a thiazolidinone ring, makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of action
Compounds containing a quinoline moiety, such as this one, are often associated with antimicrobial activity . They may interact with various enzymes and proteins in the microbial cell, disrupting essential processes.
Mode of action
The quinoline ring system in the compound can intercalate into DNA, disrupting its structure and interfering with processes such as replication and transcription .
Biochemical pathways
The disruption of DNA structure can lead to cell death, as the cell is unable to replicate its DNA and produce essential proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 2-morpholinoquinoline-3-carbaldehyde
- (Z)-3-allyl-2-thioxothiazolidin-4-one
-
Reaction Steps:
Step 1: The synthesis begins with the preparation of 2-morpholinoquinoline-3-carbaldehyde through the reaction of 2-chloroquinoline with morpholine under reflux conditions.
Step 2: The key step involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with (Z)-3-allyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction typically occurs in an ethanol solvent at elevated temperatures (around 60-80°C) to yield the desired product.
Industrial Production Methods:
- Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
-
Reduction:
- Reduction of the thioxo group can yield the corresponding thiazolidinone derivative, which may exhibit different biological activities.
-
Substitution:
- The quinoline moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include epoxides and hydroxylated derivatives.
- Reduction products include thiazolidinone derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology:
- It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine:
- Research has indicated potential anticancer activity, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory properties have also been explored, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
- The compound’s unique structure makes it a valuable intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- (Z)-3-allyl-5-((2-pyridyl)methylene)-2-thioxothiazolidin-4-one
- (Z)-3-allyl-5-((2-quinolinyl)methylene)-2-thioxothiazolidin-4-one
- (Z)-3-allyl-5-((2-benzothiazolyl)methylene)-2-thioxothiazolidin-4-one
Comparison:
- (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of the morpholino group, which enhances its solubility and potentially its bioavailability.
- Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities due to the electronic and steric effects of the morpholino group.
- The quinoline moiety in this compound provides additional sites for functionalization, allowing for the development of derivatives with tailored properties.
This compound and its significance in various fields
Properties
IUPAC Name |
(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h2-6,12-13H,1,7-11H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCSLKZUALUTL-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2634476.png)



![6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2634485.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2634488.png)


![1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE](/img/structure/B2634496.png)
